molecular formula C12H8Cl2N2O B5809881 3-chloro-N-(3-chloro-2-pyridinyl)benzamide

3-chloro-N-(3-chloro-2-pyridinyl)benzamide

Cat. No. B5809881
M. Wt: 267.11 g/mol
InChI Key: OSKXCKRHXSHRMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(3-chloro-2-pyridinyl)benzamide is a chemical compound that belongs to the class of pyridine derivatives. It is a white crystalline powder that is widely used in scientific research for its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it an important subject of research in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 3-chloro-N-(3-chloro-2-pyridinyl)benzamide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-(3-chloro-2-pyridinyl)benzamide can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, it has been shown to inhibit viral replication by targeting viral enzymes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-chloro-N-(3-chloro-2-pyridinyl)benzamide in lab experiments is its broad range of therapeutic applications. This compound has been found to exhibit activity against various diseases, making it a versatile tool for researchers. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on 3-chloro-N-(3-chloro-2-pyridinyl)benzamide. One area of interest is the development of more potent and selective analogs of this compound for use in the treatment of specific diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, research is needed to explore the potential use of this compound in combination with other drugs for synergistic effects.

Synthesis Methods

The synthesis of 3-chloro-N-(3-chloro-2-pyridinyl)benzamide involves the reaction of 3-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 3-chloro-2-pyridineyl chloride. This is then reacted with 3-chlorobenzoyl chloride in the presence of a base to obtain the final product.

Scientific Research Applications

3-chloro-N-(3-chloro-2-pyridinyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

3-chloro-N-(3-chloropyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O/c13-9-4-1-3-8(7-9)12(17)16-11-10(14)5-2-6-15-11/h1-7H,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKXCKRHXSHRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3-chloropyridin-2-yl)benzamide

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